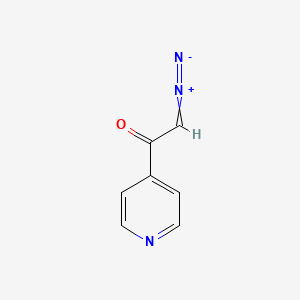
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate typically involves the diazotization of 4-aminopyridine followed by the reaction with an appropriate diazo transfer reagent. The reaction conditions often include acidic environments and low temperatures to stabilize the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure the safe handling of diazonium salts. These methods are designed to maximize yield and minimize the decomposition of the diazonium group.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the diazonium group.
Coupling Reactions: It can form azo compounds through coupling reactions with phenols and aromatic amines.
Common Reagents and Conditions
Common reagents used in these reactions include phenols, aromatic amines, and various acids. The reactions are typically carried out under controlled temperatures to prevent the decomposition of the diazonium group.
Major Products Formed
The major products formed from these reactions include azo compounds, which are widely used in dyes and pigments .
Aplicaciones Científicas De Investigación
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Di(pyridin-4-yl)diazene
- 1-(pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one
- 2-Diazonio-1-(pyridin-2-yl)ethen-1-olate
Uniqueness
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate is unique due to its specific reactivity and the presence of the diazonium group, which allows it to participate in a wide range of chemical reactions. Its structure provides distinct advantages in synthetic applications compared to other similar compounds .
Propiedades
Número CAS |
98273-48-4 |
|---|---|
Fórmula molecular |
C7H5N3O |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
2-diazo-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C7H5N3O/c8-10-5-7(11)6-1-3-9-4-2-6/h1-5H |
Clave InChI |
SHBMLQNOUOTAOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


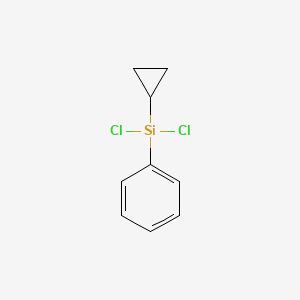
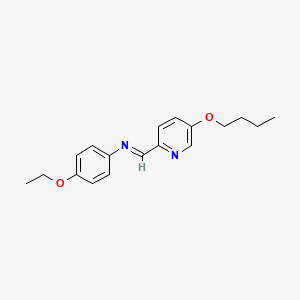
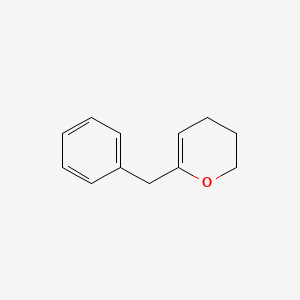

![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
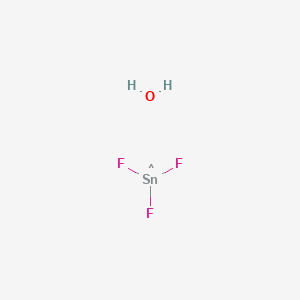

![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
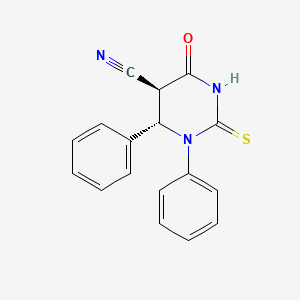

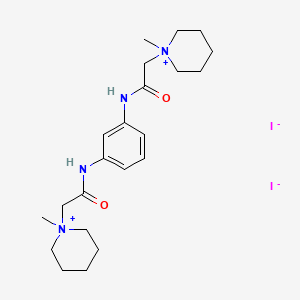
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)

![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
